molecular formula C15H12BrNO4 B3491947 (4-bromo-3-nitrophenyl)(4-methoxy-3-methylphenyl)methanone

(4-bromo-3-nitrophenyl)(4-methoxy-3-methylphenyl)methanone

Cat. No.: B3491947
M. Wt: 350.16 g/mol
InChI Key: CJRLUYDXPMWLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-bromo-3-nitrophenyl)(4-methoxy-3-methylphenyl)methanone is an organic compound that belongs to the family of ketones It is characterized by the presence of a bromine atom, a nitro group, a methoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-3-nitrophenyl)(4-methoxy-3-methylphenyl)methanone typically involves the reaction of 4-bromo-3-nitrobenzoyl chloride with 4-methoxy-3-methylphenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then stirred at a low temperature, usually around 0°C to 5°C, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions precisely. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-3-nitrophenyl)(4-methoxy-3-methylphenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: Formation of (4-amino-3-nitrophenyl)(4-methoxy-3-methylphenyl)methanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of (4-bromo-3-nitrophenyl)(4-carboxy-3-methylphenyl)methanone.

Scientific Research Applications

(4-bromo-3-nitrophenyl)(4-methoxy-3-methylphenyl)methanone has been studied for its potential as a pharmacological tool for investigating the function of ion channels in the brain. It selectively blocks the Kv1.3 potassium channel, leading to a decrease in T-cell activation and proliferation, which can help reduce inflammation and autoimmune responses. This compound’s selectivity for the Kv1.3 potassium channel makes it a valuable candidate for studying autoimmune diseases and developing therapeutic agents.

Mechanism of Action

The mechanism of action of (4-bromo-3-nitrophenyl)(4-methoxy-3-methylphenyl)methanone involves the selective blocking of the Kv1.3 potassium channel. This blockade results in a decrease in T-cell activation and proliferation, thereby reducing inflammation and autoimmune responses in the body. The compound’s interaction with the Kv1.3 potassium channel is crucial for its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-bromo-3-nitrophenyl)ethanone: Similar in structure but lacks the methoxy and methyl groups.

    (4-methoxy-3-nitrophenyl)methanone: Similar but lacks the bromine atom.

    (4-bromo-3-methylphenyl)methanone: Similar but lacks the nitro group.

Uniqueness

(4-bromo-3-nitrophenyl)(4-methoxy-3-methylphenyl)methanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to selectively block the Kv1.3 potassium channel sets it apart from other similar compounds, making it a valuable tool in pharmacological research.

Properties

IUPAC Name

(4-bromo-3-nitrophenyl)-(4-methoxy-3-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c1-9-7-10(4-6-14(9)21-2)15(18)11-3-5-12(16)13(8-11)17(19)20/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRLUYDXPMWLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-bromo-3-nitrophenyl)(4-methoxy-3-methylphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(4-bromo-3-nitrophenyl)(4-methoxy-3-methylphenyl)methanone
Reactant of Route 3
Reactant of Route 3
(4-bromo-3-nitrophenyl)(4-methoxy-3-methylphenyl)methanone
Reactant of Route 4
Reactant of Route 4
(4-bromo-3-nitrophenyl)(4-methoxy-3-methylphenyl)methanone
Reactant of Route 5
Reactant of Route 5
(4-bromo-3-nitrophenyl)(4-methoxy-3-methylphenyl)methanone
Reactant of Route 6
Reactant of Route 6
(4-bromo-3-nitrophenyl)(4-methoxy-3-methylphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.